Cas no 2169428-73-1 (1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid)

1-メチル-3-ペンチル-1H-ピラゾール-4-カルボン酸は、ピラゾール骨格にカルボキシル基とアルキル鎖を有する有機化合物です。分子構造の特徴により、医薬品中間体や機能性材料の合成において高い反応性と選択性を示します。特に、ペンチル基の導入により脂溶性が向上し、生体膜透過性の調整が可能です。カルボン酸基はエステル化やアミド結合形成などの官能基変換に適しており、創薬化学や材料科学分野での多様な応用が期待されます。安定性に優れ、標準的な有機溶媒への溶解性も良好なため、実験室規模から工業的生産まで幅広く利用可能です。

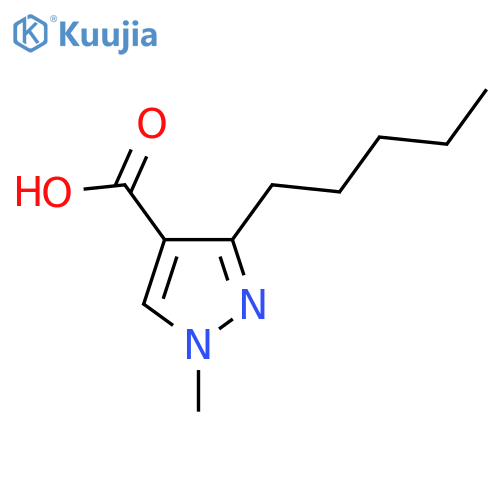

2169428-73-1 structure

商品名:1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid

1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid

- 2169428-73-1

- EN300-1301142

-

- インチ: 1S/C10H16N2O2/c1-3-4-5-6-9-8(10(13)14)7-12(2)11-9/h7H,3-6H2,1-2H3,(H,13,14)

- InChIKey: DPXVZNACVLWCLE-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CN(C)N=C1CCCCC)=O

計算された属性

- せいみつぶんしりょう: 196.121177757g/mol

- どういたいしつりょう: 196.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2

1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1301142-50mg |

1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |

2169428-73-1 | 50mg |

$1068.0 | 2023-09-30 | ||

| Enamine | EN300-1301142-5000mg |

1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |

2169428-73-1 | 5000mg |

$3687.0 | 2023-09-30 | ||

| Enamine | EN300-1301142-1.0g |

1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |

2169428-73-1 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1301142-250mg |

1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |

2169428-73-1 | 250mg |

$1170.0 | 2023-09-30 | ||

| Enamine | EN300-1301142-500mg |

1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |

2169428-73-1 | 500mg |

$1221.0 | 2023-09-30 | ||

| Enamine | EN300-1301142-2500mg |

1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |

2169428-73-1 | 2500mg |

$2492.0 | 2023-09-30 | ||

| Enamine | EN300-1301142-10000mg |

1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |

2169428-73-1 | 10000mg |

$5467.0 | 2023-09-30 | ||

| Enamine | EN300-1301142-100mg |

1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |

2169428-73-1 | 100mg |

$1119.0 | 2023-09-30 | ||

| Enamine | EN300-1301142-1000mg |

1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |

2169428-73-1 | 1000mg |

$1272.0 | 2023-09-30 |

1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

2169428-73-1 (1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量